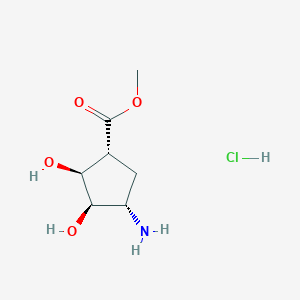

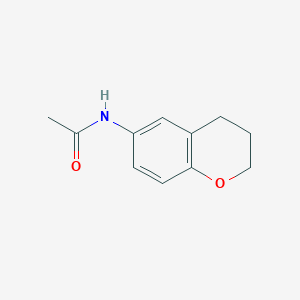

![molecular formula C10H11N5O3 B2755698 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid CAS No. 1159988-16-5](/img/structure/B2755698.png)

1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1159988-16-5 . It has a molecular weight of 249.23 . The IUPAC name for this compound is 1-methyl-4-{[(1H-pyrazol-5-yl)methyl]amino}carbonyl}-1H-pyrazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18) . This code provides a detailed description of the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Aplicaciones Científicas De Investigación

Organic Synthesis and Structural Studies

Research has demonstrated the utility of related pyrazole derivatives in organic synthesis, particularly in the formation of cyclic compounds and the exploration of their structural properties. For instance, the reaction of similar amino-carbamoyl pyrazole derivatives with electrophiles leads to a variety of bicyclic heterocycles, showcasing the versatility of these compounds in synthetic chemistry. This process is highly dependent on the reagents used and the acidity of the reaction medium, allowing for controlled synthesis of novel heterocycles (L. Smyth et al., 2007).

Coordination Chemistry

Pyrazole-dicarboxylate acid derivatives, including those structurally related to 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid, have been synthesized and characterized, demonstrating their potential in forming coordination complexes with metals such as Cu, Co, and Zn. These complexes have been studied for their structural features, showing the formation of mononuclear chelate complexes with potential applications in material science and catalysis (S. Radi et al., 2015).

Catalytic Applications

Novel biological-based nano organo solid acids derived from pyrazole carboxylic acids have shown significant catalytic activity in organic synthesis. These catalysts have been applied in the synthesis of various organic compounds, demonstrating the importance of pyrazole derivatives in green chemistry and catalysis (M. Zolfigol et al., 2015).

Insecticidal Activity

Stereochemical studies on carbamoylated and acylated pyrazolines, closely related to the compound , have shown significant insecticidal activity. The configuration of substituents on these compounds plays a crucial role in their bioactivity, highlighting the potential of pyrazole derivatives in the development of new pesticides (R. Hasan et al., 1996).

Antimicrobial Properties

Research into the antimicrobial activities of pyrazole derivatives, including those bearing benzofuran moiety, has yielded promising results. These studies contribute to the understanding of the bioactive potential of pyrazole compounds and their derivatives in pharmaceutical research (N. Siddiqui et al., 2013).

Propiedades

IUPAC Name |

2-methyl-4-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKQOCVNLZMXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NCC2=CC=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)

![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2755622.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B2755625.png)

![3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2755626.png)

![N-(3-chloro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2755628.png)

![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2755631.png)

![3-methoxy-N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2755632.png)